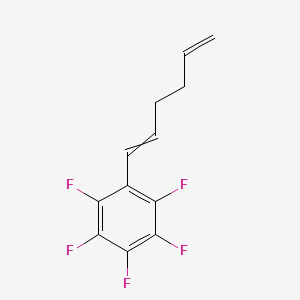![molecular formula C13H16ClNO B12574674 2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride](/img/structure/B12574674.png)
2-(1,2,6,7-Tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,6,7-Tetrahydrocyclopentaebenzofuran-8-ylidene)ethanamine;hydrochloride is a complex organic compound known for its unique structural properties. It belongs to the class of benzofurans, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,6,7-Tetrahydrocyclopentaebenzofuran-8-ylidene)ethanamine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of benzofurans, followed by a series of reactions including reduction, cyclization, and amination . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity while minimizing by-products. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,2,6,7-Tetrahydrocyclopentaebenzofuran-8-ylidene)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(1,2,6,7-Tetrahydrocyclopentaebenzofuran-8-ylidene)ethanamine;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1,2,6,7-Tetrahydrocyclopentaebenzofuran-8-ylidene)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetonitrile, (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)-, (2E)-
- (E)-(1,6,7,8-四氢-2H-茚并[5,4-b]呋喃-8-亚基)乙腈
Uniqueness
Compared to similar compounds, 2-(1,2,6,7-Tetrahydrocyclopentaebenzofuran-8-ylidene)ethanamine;hydrochloride stands out due to its specific structural features and the range of reactions it can undergo. Its unique properties make it particularly valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
2-(1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-ylidene)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H15NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-5H,1-2,6-8,14H2;1H |
Clé InChI |
OCVCFFVMNWSCNO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CCN)C2=C1C=CC3=C2CCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[1,5-a]pyrazolo[4,3-e]pyrazine(9CI)](/img/structure/B12574596.png)
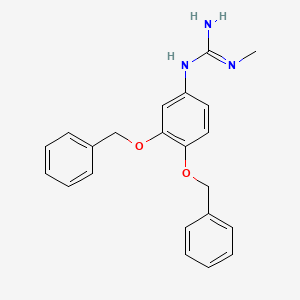
![2-[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-benzoimidazol-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B12574609.png)
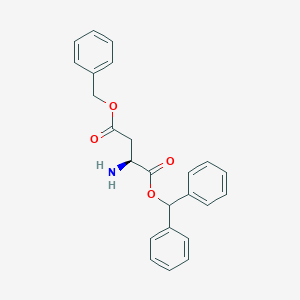

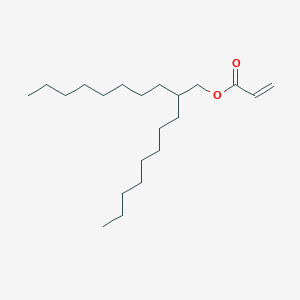
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
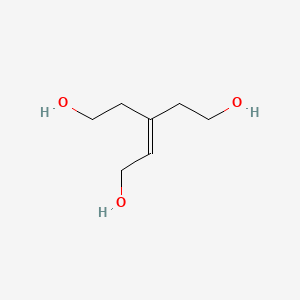
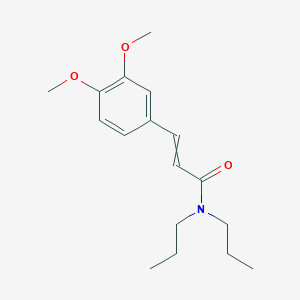
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)

![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)
